BenchChemオンラインストアへようこそ!

Akrobomycin

Anthracycline antibiotic Structural biology Drug discovery

Akrobomycin (CAS 89156-94-5) is a naturally occurring anthracycline antibiotic first isolated from an actinomycete and reported in 1984. Chemically, it is a 5,12-naphthacenedione glycosylated with a single amino sugar, (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose).

Molecular Formula C26H27NO8
Molecular Weight 481.5 g/mol
CAS No. 89156-94-5
Cat. No. B1664486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkrobomycin
CAS89156-94-5
SynonymsAkrobomycin;  R 20P1;  R-20P1;  R20P1; 
Molecular FormulaC26H27NO8
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O
InChIInChI=1S/C26H27NO8/c1-3-11-7-13-19(16(8-11)35-17-9-14(27)22(29)10(2)34-17)26(33)21-20(24(13)31)23(30)12-5-4-6-15(28)18(12)25(21)32/h4-7,10,14,16-17,22,28-29,31,33H,3,8-9,27H2,1-2H3
InChIKeyKURBZXMNPPHYKQ-OKHSZWIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Akrobomycin (CAS 89156-94-5) Anthracycline Antibiotic Structural and Functional Overview for Scientific Procurement


Akrobomycin (CAS 89156-94-5) is a naturally occurring anthracycline antibiotic first isolated from an actinomycete and reported in 1984 [1]. Chemically, it is a 5,12-naphthacenedione glycosylated with a single amino sugar, (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose) [2]. The compound exhibits both antimicrobial and antitumor activities [1]. Its structure positions it within the broader anthracycline class but differentiates it through a notably simple glycosylation pattern compared to multi-sugar anthracyclines like arugomycin.

Why Akrobomycin Cannot Be Freely Substituted by Other Anthracycline Antibiotics


The biological activity of anthracycline antibiotics is exquisitely sensitive to the nature of the appended sugar residues. As demonstrated by the arugomycin series, modifications to the oligosaccharide chain can drastically alter the capacity to induce leukemia cell differentiation, antitumor efficacy across multiple murine models, and cytotoxicity profiles [1]. Akrobomycin bears only a single amino sugar, whereas arugomycin and many other class members possess complex multi-sugar architectures [2]. This structural divergence means that even if two anthracyclines share a common aglycone core, their biological spectra, potency, and physicochemical behavior cannot be assumed equivalent. Substituting akrobomycin for arugomycin, carminomycin, or nogalamycin in a research protocol without compound-specific validation risks confounding experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for Akrobomycin vs. Closest Analogs


Molecular Weight and Glycosylation Complexity: Akrobomycin vs. Arugomycin

Akrobomycin possesses a molecular formula of C₂₆H₂₇NO₈ and a molecular weight of approximately 481.5 g/mol, corresponding to a naphthacenedione core bearing a single amino sugar residue [1]. In contrast, arugomycin (CAS 88465-80-9) has a molecular formula of C₈₀H₁₁₂N₂O₃₇ and a molecular weight of approximately 1693.7 g/mol, reflecting a complex oligosaccharide chain comprising diginosyl, decilonitrosyl, 2-deoxyfucosyl, and diginosyl units . This represents a 3.5-fold difference in molecular size and a markedly simpler glycosylation architecture for akrobomycin.

Anthracycline antibiotic Structural biology Drug discovery

Electrochemical Character: Akrobomycin and Podosporin A Share a Redox-Active Quinone Profile

Cyclic voltammetry data acquired for a panel of antifungal compounds demonstrated that the quinone akrobomycin reduces within the potential range of -0.7 to +0.3 V [1]. The same range was observed for the structurally distinct quinone podosporin A. While the study did not report discrete peak potentials for individual compounds, the data place akrobomycin among quinones capable of participating in biological electron transfer reactions, a feature implicated in both antimicrobial and antitumor mechanisms via redox cycling [1].

Electrochemistry Antifungal agents Oxidative stress

Sugar Moiety Dependency of Biological Activity Inferred from Arugomycin Analogue Studies

In a systematic evaluation of arugomycin analogues obtained through chemical degradation and modification, small structural changes to the sugar residues were shown to profoundly influence the ability to induce differentiation of mouse Friend erythroleukemia cells and mouse myeloid leukemia cells, as well as in vivo antitumor activity against sarcoma S-180, Ehrlich ascites carcinoma, and P388 leukemia [1]. Although direct comparative data between akrobomycin and any individual arugomycin analogue are not publicly available, the study establishes that the sugar moiety is a critical determinant of bioactivity. Akrobomycin's distinct monosaccharide unit thus places it in a different functional category relative to the multiply glycosylated arugomycin.

Leukemia Differentiation therapy Structure-activity relationship

Antimicrobial and Cytotoxic Activity Reported in the Primary Literature

The original isolation paper reported that akrobomycin shows both antimicrobial activity and antitumor activity [1]. The compound is noted in subsequent reviews to exhibit good activity against dermatophytic fungi [2] and is classified among anthracyclines produced by Actinomadura that are 'extremely potent cytotoxic agents' [2]. However, the primary publications do not provide discrete minimum inhibitory concentration (MIC) values, IC₅₀ values against specific cell lines, or tumor growth inhibition percentages. Consequently, activity data must be interpreted as largely qualitative at this time.

Antimicrobial resistance Cytotoxicity Natural product screening

Recommended Application Scenarios for Akrobomycin Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Focusing on Glycosylation Effects in Anthracyclines

Akrobomycin's single amino sugar architecture provides a minimalist glycosylation scaffold for SAR campaigns. By serving as the simplest glycosylated anthracycline, it allows researchers to systematically probe the contribution of the sugar moiety to bioactivity, particularly when compared to the heavily glycosylated arugomycin (MW 1693.7) [1]. This scenario leverages the 3.5-fold molecular weight differential as a design variable in studying the impact of sugar bulk on target engagement and cellular uptake.

Redox-Cycling and Oxidative Stress Mechanism Investigations

The cyclic voltammetry data confirm akrobomycin's capacity for electron transfer within a biologically relevant potential window (-0.7 to +0.3 V) [2]. This qualifies it as a tool compound for studying redox-cycling mechanisms in both antifungal and anticancer contexts, where the generation of reactive oxygen species is a hypothesized mode of action. Comparative studies with podosporin A and other redox-active quinones can dissect structure-redox relationships.

Differentiation-Inducing Agent Screening in Leukemia Models

Given the established link between anthracycline sugar moieties and the induction of differentiation in Friend erythroleukemia and myeloid leukemia cells [3], akrobomycin represents a candidate for screening campaigns aimed at identifying differentiation-inducing agents. Its distinct monosaccharide structure may elicit a unique differentiation profile, complementing the effects of arugomycin analogues and expanding the chemical space explored in differentiation therapy research.

Antifungal Lead Discovery Targeting Dermatophytes

Qualitative reports of good activity against dermatophytic fungi [4] position akrobomycin as a starting point for antifungal lead optimization programs. Its redox-active quinone core, combined with a low molecular weight favorable for topical formulation development, supports its use in discovery projects targeting dermatophyte infections, provided quantitative MIC data are generated in-house to benchmark against clinical comparators.

Quote Request

Request a Quote for Akrobomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.